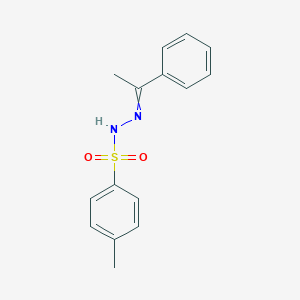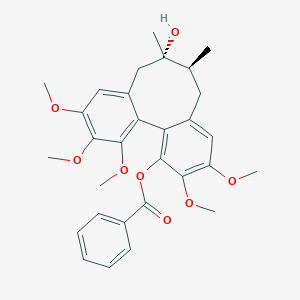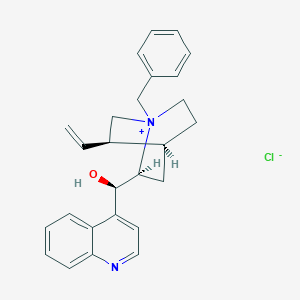
4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide, also known as 4-methyl-N-phenylethylsulfonamide (4-MPSA), is an organosulfur compound with a wide range of applications in scientific research. It has been used as a reagent in various chemical synthesis processes, as an enzyme inhibitor, and in biologically relevant reactions. Its unique properties make it a versatile tool for researchers in a variety of fields.
Applications De Recherche Scientifique
Synthesis of Highly Functionalized Benzene Derivatives
This compound is used in the synthesis of highly functionalized benzene derivatives via Rh-catalyzed dimerization of diynes . This protocol allows for the expedient synthesis of structurally diverse benzene derivatives, which retain an alkyne unit for post-functionalization to realize molecules with potential medicinal value and extended molecular complexity .
Chemical Research
4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness due to its complex structure, making it ideal for diverse applications in various fields of study.
Intramolecular Cyclization
In the presence of TsNHNH2, a Brønsted acid-promoted intramolecular cyclization of o- (1-arylvinyl) acetophenone derivatives was developed, leading to polysubstituted indenes with complexity and diversity in moderate to excellent yields .
α-Bromination Reaction
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
Chemical Innovation Experiment
Using scientific research methods, three undergraduate students conducted teaching experiments in organic chemistry to develop innovative approaches for promoting α-substitution reactions of acetophenone derivatives in undergraduate chemistry experiments .
Propriétés
IUPAC Name |
4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFDFCKBMCLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298916 | |
| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide | |
CAS RN |
4545-21-5 | |
| Record name | 4-Methylbenzenesulfonic acid 2-(1-phenylethylidene)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4545-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 126912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Acetophenone tosylhydrazone in the formation of Acetophenone azine?
A1: Acetophenone tosylhydrazone acts as a reactant in the formation of Acetophenone azine. Research suggests that when Acetophenone tosylhydrazone reacts with potassium tert-butoxide, it forms an intermediate compound: 4-Methyl-N-(1-phenylethyl)-N′-(1-phenylethylidene)benzenesulfonohydrazide. [] This intermediate then undergoes a carbene insertion reaction with another molecule of Acetophenone tosylhydrazone, ultimately leading to the formation of Acetophenone azine. [] DFT calculations support this mechanism, demonstrating the energy barriers involved in these reactions. []
Q2: Is there evidence of the sulfur atom in Acetophenone tosylhydrazone influencing the reactivity of nearby double bonds?
A2: While the provided research doesn't directly investigate this question with Acetophenone tosylhydrazone, a related study sheds light on the potential influence of the sulfur atom. [] Researchers found that in compounds like allyl benzyl sulfide and phenyl vinyl sulfide, the sulfur atom's 3d orbitals can activate adjacent double bonds. [] This activation was observed through reactions with diazomethane and in reactions with allyl benzyl sulfide under specific conditions (sodium methoxide, 150 °C). [] This evidence suggests that the sulfur atom in similar compounds like Acetophenone tosylhydrazone might also influence the reactivity of nearby double bonds, but further research is needed to confirm this.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione](/img/structure/B211561.png)
![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)


